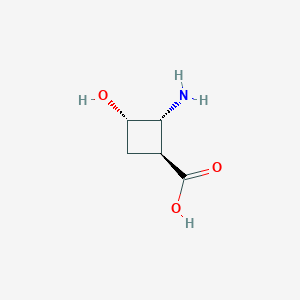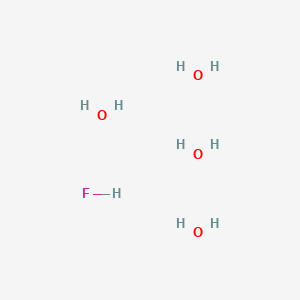![molecular formula C33H20S2 B14247917 2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)- CAS No. 405160-06-7](/img/structure/B14247917.png)
2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound is characterized by its unique structure, which combines the properties of bithiophene and spirobifluorene, making it a promising candidate for various applications, particularly in the development of organic semiconductors and light-emitting materials .
Vorbereitungsmethoden
The synthesis of 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves a multi-step process. One common synthetic route includes the use of a Lewis acid-promoted Friedel–Crafts reaction followed by an oxidation process Industrial production methods often involve similar synthetic routes but are optimized for scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of thiols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its electronic properties
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is a key component in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, contributing to advancements in display technology and renewable energy .
Wirkmechanismus
The mechanism by which 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- exerts its effects is primarily through its interaction with electronic and molecular pathways. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its function in organic semiconductors. Additionally, its ability to undergo various chemical modifications enables it to target specific molecular pathways, enhancing its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,2’-Bithiophene, 5-(9,9’-spirobi[9H-fluoren]-2-yl)- stands out due to its unique combination of bithiophene and spirobifluorene structures. This combination imparts superior electronic properties, making it more efficient in applications such as OLEDs and organic solar cells. Similar compounds include:
2,2’-Bithiophene: A simpler structure with fewer electronic properties.
9,9’-Spirobifluorene: Known for its use in organic electronics but lacks the additional properties provided by the bithiophene moiety .
Eigenschaften
CAS-Nummer |
405160-06-7 |
|---|---|
Molekularformel |
C33H20S2 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
2-(9,9'-spirobi[fluorene]-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C33H20S2/c1-4-11-26-22(8-1)23-9-2-5-12-27(23)33(26)28-13-6-3-10-24(28)25-16-15-21(20-29(25)33)30-17-18-32(35-30)31-14-7-19-34-31/h1-20H |
InChI-Schlüssel |
JXEJOZPQWXAWIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC=C(S7)C8=CC=CS8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)

![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

